molecular formula C7H12N4 B3300550 1-(1H-imidazol-2-yl)piperazine CAS No. 902770-91-6

1-(1H-imidazol-2-yl)piperazine

Cat. No.: B3300550
CAS No.: 902770-91-6
M. Wt: 152.2 g/mol
InChI Key: MHMOUFDAKNJXSK-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of imidazole derivatives with piperazine under controlled conditions. For example, the reaction of 2-chloro-1H-imidazole with piperazine in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(1H-imidazol-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)piperazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The piperazine ring can interact with receptors and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(1H-imidazol-2-yl)piperazine is unique due to its dual functionality, combining the properties of both imidazole and piperazine rings. This dual functionality enhances its versatility and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-10-7(9-1)11-5-3-8-4-6-11/h1-2,8H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMOUFDAKNJXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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